molecular formula C13H8BrN B14076612 7-Bromobenzo[h]quinoline

7-Bromobenzo[h]quinoline

Cat. No.: B14076612
M. Wt: 258.11 g/mol
InChI Key: XMRNYBKUPTZTSI-UHFFFAOYSA-N
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Description

7-Bromobenzo[h]quinoline is an aromatic heterocyclic compound with the molecular formula C13H8BrN It consists of a quinoline ring system substituted with a bromine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[h]quinoline typically involves the bromination of benzo[h]quinoline. One common method is the electrophilic aromatic substitution reaction, where benzo[h]quinoline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 7-Bromobenzo[h]quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.

    Oxidation Reactions: Products include quinoline N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include partially hydrogenated quinolines and fully reduced quinoline derivatives.

Scientific Research Applications

7-Bromobenzo[h]quinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

    Medicine: The compound is investigated for its potential anticancer, antimicrobial, and antiviral properties.

    Industry: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7-Bromobenzo[h]quinoline varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom can enhance the compound’s binding affinity to its target, thereby increasing its efficacy. In material science, the compound’s electronic properties are exploited to develop advanced materials with specific functionalities.

Comparison with Similar Compounds

    Benzo[h]quinoline: Lacks the bromine substitution, making it less reactive in certain chemical reactions.

    8-Bromobenzo[h]quinoline: Bromine substitution at the 8th position, leading to different chemical and biological properties.

    Quinoline: A simpler structure without the benzo-fused ring, resulting in different reactivity and applications.

Uniqueness: 7-Bromobenzo[h]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 7th position enhances its potential as a versatile intermediate in organic synthesis and as a probe in biochemical research.

Properties

Molecular Formula

C13H8BrN

Molecular Weight

258.11 g/mol

IUPAC Name

7-bromobenzo[h]quinoline

InChI

InChI=1S/C13H8BrN/c14-12-5-1-4-11-10(12)7-6-9-3-2-8-15-13(9)11/h1-8H

InChI Key

XMRNYBKUPTZTSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2N=CC=C3)C(=C1)Br

Origin of Product

United States

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